

Application Notes and Protocols for Protein Enrichment After AMT-NHS Crosslinking

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Compound of Interest

Compound Name: *Amt-nhs*

Cat. No.: *B10857153*

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Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for the structural and functional characterization of protein-protein interactions (PPIs) within their native cellular context. The use of hetero-bifunctional crosslinkers, such as 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)-N-hydroxysuccinimide (NHS), allows for the covalent capture of interacting proteins. **AMT-NHS** is a photo-reactive and amine-reactive crosslinker; the psoralen moiety intercalates into nucleic acids and, upon UV irradiation, forms covalent crosslinks, while the NHS ester group reacts with primary amines (e.g., lysine residues) on proteins.^{[1][2]} This dual reactivity makes it particularly useful for studying RNA-protein interactions, but the NHS functionality also enables its application in capturing protein-protein interactions.

Following the in vivo or in vitro crosslinking step, the enrichment of crosslinked protein complexes is a critical prerequisite for successful identification and characterization by mass spectrometry. This document provides detailed protocols for the enrichment of protein complexes after **AMT-NHS** crosslinking, focusing on affinity purification techniques. Additionally, it presents a representative signaling pathway to illustrate the application of this methodology in understanding complex biological systems.

Data Presentation

The efficiency of protein enrichment following affinity purification can be assessed quantitatively using mass spectrometry-based techniques, such as label-free quantification (LFQ) or tandem mass tag (TMT) labeling.[3][4] The table below summarizes representative quantitative data from a hypothetical affinity purification-mass spectrometry (AP-MS) experiment, illustrating the enrichment of a bait protein and its known interactors. The fold change is calculated by comparing the protein abundance in the specific immunoprecipitation (IP) sample to a negative control IP (e.g., using a non-specific IgG antibody).[5]

Protein	Function	Fold Change (Bait IP / Control IP)	p-value	Reference
Bait Protein (e.g., SMAD4)	Transcription Factor	50.2	< 0.001	
Interactor 1 (e.g., SMAD2)	Transcription Factor	35.8	< 0.001	
Interactor 2 (e.g., TGFBR1)	Receptor Serine/Threonine Kinase	21.5	< 0.005	
Non-specific Protein (e.g., GAPDH)	Glycolysis	1.1	> 0.05	

Table 1: Representative Quantitative Data for Protein Enrichment. This table illustrates the typical enrichment of a bait protein and its specific interactors compared to a non-specific protein. High fold changes and low p-values indicate successful and specific enrichment of the protein complex.

Experimental Protocols

Protocol 1: In Vivo Crosslinking with AMT-NHS

This protocol describes the general steps for crosslinking proteins in living cells using **AMT-NHS**.

Materials:

- Mammalian cells expressing a tagged protein of interest (e.g., with a FLAG or HA tag)
- **AMT-NHS** crosslinker (dissolved in DMSO)
- Phosphate-buffered saline (PBS), ice-cold
- UV lamp (365 nm)
- Cell scrapers

Procedure:

- Culture cells to the desired confluency.
- Wash the cells twice with ice-cold PBS.
- Incubate the cells with the desired concentration of **AMT-NHS** in PBS for 15-30 minutes at room temperature in the dark. The optimal concentration should be determined empirically, but a starting point of 0.1-1 mM can be used.
- Expose the cells to 365 nm UV light for 10-30 minutes on ice. The duration and intensity of UV exposure should be optimized to maximize crosslinking efficiency while minimizing cell damage.
- After irradiation, wash the cells twice with ice-cold PBS to remove excess crosslinker.
- Harvest the cells by scraping and proceed immediately to the cell lysis and affinity purification protocol.

Protocol 2: Affinity Purification of Crosslinked Protein Complexes

This protocol details the enrichment of tagged protein complexes using affinity purification. This example uses anti-FLAG affinity resin.

Materials:

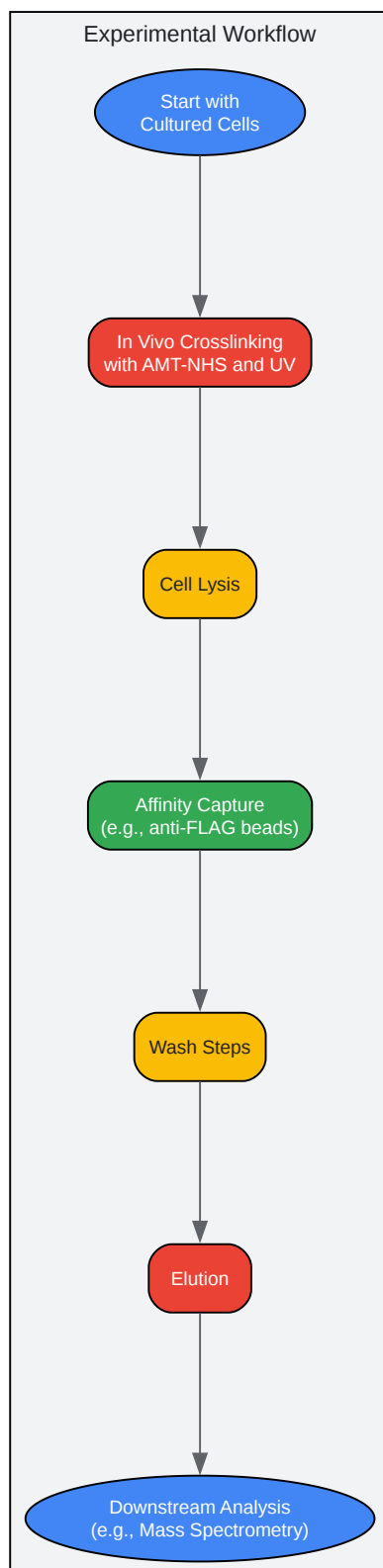
- Crosslinked cell pellet from Protocol 1

- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
- Anti-FLAG M2 Affinity Gel
- Microcentrifuge tubes

Procedure:

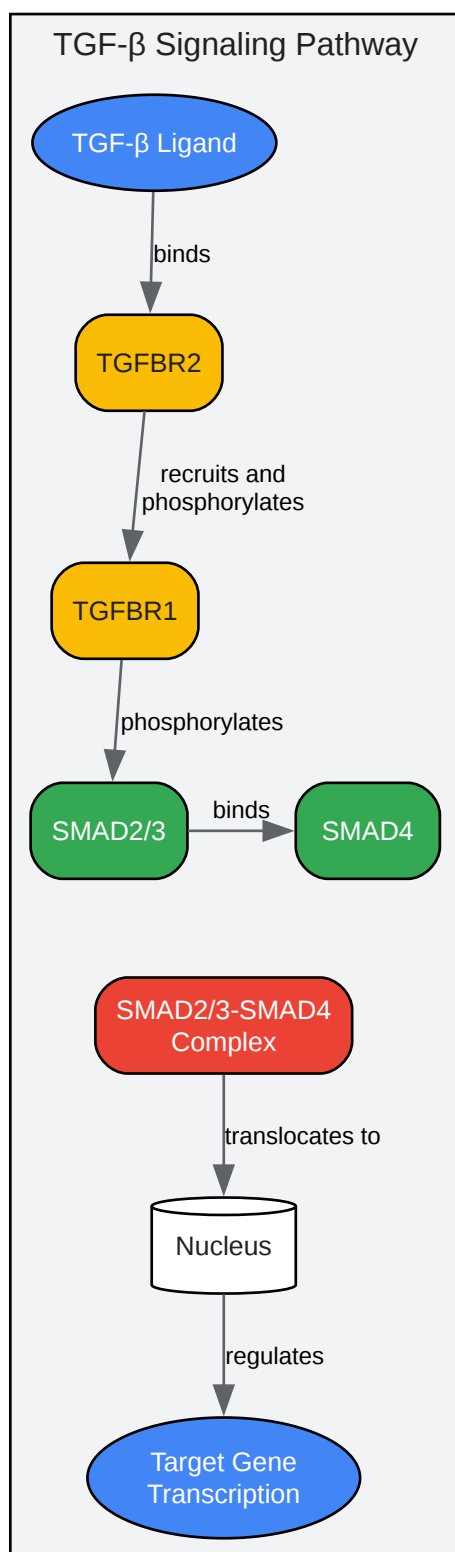
- Cell Lysis: a. Resuspend the crosslinked cell pellet in ice-cold Lysis Buffer. b. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the cleared supernatant to a new pre-chilled microcentrifuge tube.
- Affinity Capture: a. Add the anti-FLAG affinity gel to the cleared lysate. The amount of resin should be optimized based on the expression level of the tagged protein. b. Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding of the tagged protein complexes to the resin.
- Washing: a. Pellet the affinity resin by centrifugation at 1,000 x g for 2 minutes at 4°C. b. Discard the supernatant. c. Wash the resin three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
- Elution: a. Add 2-3 bead volumes of Elution Buffer to the resin. b. Incubate for 5-10 minutes at room temperature with gentle agitation. c. Centrifuge at 1,000 x g for 2 minutes and carefully transfer the supernatant (containing the eluted protein complexes) to a new tube. d. Immediately neutralize the eluate by adding 1/10th volume of Neutralization Buffer.
- Downstream Analysis: a. The enriched protein complexes are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, the sample will typically undergo reduction, alkylation, and tryptic digestion.

Mandatory Visualization



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Caption: Experimental workflow for protein enrichment.



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